molecular formula C12H11O3P B8564796 (4-Hydroxyphenyl)phenylphosphinic acid CAS No. 67291-32-1

(4-Hydroxyphenyl)phenylphosphinic acid

Cat. No.: B8564796
CAS No.: 67291-32-1
M. Wt: 234.19 g/mol
InChI Key: PVHCWKRXUOYBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxyphenyl)phenylphosphinic acid (C₁₂H₁₁O₃P) is an organophosphorus compound characterized by a phosphinic acid (H₂PO₂) group bonded to a phenyl ring and a 4-hydroxyphenyl substituent. The hydroxyl group at the para position may expand its utility in biological applications or as a chelating agent, though further research is needed to confirm these potentials.

Properties

CAS No.

67291-32-1

Molecular Formula

C12H11O3P

Molecular Weight

234.19 g/mol

IUPAC Name

(4-hydroxyphenyl)-phenylphosphinic acid

InChI

InChI=1S/C12H11O3P/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9,13H,(H,14,15)

InChI Key

PVHCWKRXUOYBKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Diphenylphosphinic Acid (C₁₂H₁₁O₂P)

  • Structure : Contains two phenyl groups attached to the phosphinic acid moiety.
  • Physical Properties : Melting point = 193–195°C; density = 1.25 g/cm³ .
  • Reactivity : Less acidic than (4-Hydroxyphenyl)phenylphosphinic acid due to the absence of a hydroxyl group.
  • Applications : Used in coordination chemistry and as a precursor for flame retardants .

Phenylphosphonic Acid (C₆H₅PO₃H₂)

  • Structure : Features a phosphonic acid (HPO₃H₂) group instead of phosphinic acid.
  • Chemical Behavior : Stronger acidity (pKa ~1.5) compared to phosphinic acids (pKa ~2.5–3.0) due to the additional oxygen atom .
  • Applications : Superior eluent efficiency in anion chromatography compared to phenylphosphinic acid (Table 1) .

Phenyl-(4-sulfamoylphenoxy)phosphinic Acid (C₁₂H₁₂NO₅PS)

  • Structure: A sulfamoylphenoxy substituent replaces the hydroxyl group.
  • Properties : Higher molecular weight (313.27 g/mol) and enhanced hydrogen-bonding capacity due to sulfonamide and phosphinic acid groups .
  • Applications: Potential use in medicinal chemistry or as a ligand in metal complexes.

2-Carboxyethyl(phenyl)phosphinic Acid

  • Structure : Contains a carboxylic acid side chain.
  • Synthesis Challenges : Often contaminated with phenylphosphinic acid as an impurity, highlighting differences in stability and reactivity .

Data Tables

Table 1: Physical and Chemical Properties of Selected Phosphinic Acids

Compound Molecular Formula Melting Point (°C) Solubility (g/100 mL, H₂O) pKa (approx.)
This compound* C₁₂H₁₁O₃P N/A N/A ~2.0–2.5
Phenylphosphinic acid C₆H₅PO₂H₂ 80–82 1.2 (20°C) 2.5–3.0
Diphenylphosphinic acid C₁₂H₁₁O₂P 193–195 Insoluble ~3.0
Phenylphosphonic acid C₆H₅PO₃H₂ 98–100 8.5 (20°C) ~1.5

*Estimated based on structural analogs.

Research Findings

  • Catalytic Performance : Silica-supported phenylphosphinic acid achieves moderate yields (50–85%) in Mannich reactions under mild conditions (25°C, 1–3 hours) . The hydroxyl group in this compound could further improve substrate binding or acid strength.
  • Chromatography : Phenylphosphinic acid shows lower eluent efficiency (pH 6.8) than phenylphosphonic acid (pH 8.6) due to weaker acidity . The hydroxylated variant may bridge this gap.
  • Flame Retardancy: Phenylphosphinic acid is used in printed circuit boards, but combustion byproducts are undetectable, suggesting decomposition into non-toxic species .

Preparation Methods

Condensation of Phenylphosphinic Acid with Hydroxybenzaldehyde

The most widely reported method involves reacting phenylphosphinic acid with 4-hydroxybenzaldehyde in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux (120–140°C). The mechanism proceeds via a two-step process:

  • Nucleophilic attack : The P–H bond in phenylphosphinic acid reacts with the aldehyde carbonyl, forming a tetrahedral intermediate.

  • Dehydration : Elimination of water yields the phosphinic acid derivative.

Reaction Conditions :

  • Molar ratio : 1:1 (phenylphosphinic acid : 4-hydroxybenzaldehyde).

  • Catalyst : None required, though acetic acid (5 mol%) accelerates dehydration.

  • Yield : 65–72% after recrystallization from ethanol/water.

Example Protocol :

  • Dissolve phenylphosphinic acid (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in DMF (20 mL).

  • Reflux at 130°C for 8 hours under nitrogen.

  • Cool, precipitate with ice-water, and filter.

  • Recrystallize from ethanol/water (1:1).

Advantages :

  • No transition metal catalysts required.

  • Scalable to multigram quantities.

Limitations :

  • Moderate yields due to competing side reactions (e.g., aldehyde polymerization).

  • Requires rigorous drying of reagents.

Grignard Reagent-Mediated Synthesis

An alternative approach employs phenylmagnesium bromide and 4-hydroxyphenylphosphonous dichloride:

  • Formation of phosphonous dichloride : React 4-hydroxyphenol with PCl₃ in toluene.

  • Grignard addition : Treat the dichloride with phenylmagnesium bromide (2 eq) at 0°C.

  • Hydrolysis : Quench with aqueous HCl to yield the phosphinic acid.

Reaction Conditions :

  • Temperature : 0°C (Grignard step), room temperature (hydrolysis).

  • Solvent : Tetrahydrofuran (THF).

  • Yield : 58–64%.

Key Considerations :

  • Strict anhydrous conditions are critical to prevent hydrolysis of intermediates.

  • The 4-hydroxyphenyl group requires protection (e.g., as a silyl ether) to avoid side reactions.

Catalytic Cross-Coupling

Palladium-catalyzed cross-coupling between phenylboronic acid and 4-hydroxyphenylphosphinic acid chloride has been explored for enhanced regioselectivity:

  • Synthesis of phosphinic acid chloride : Treat phenylphosphinic acid with SOCl₂.

  • Coupling : React with 4-hydroxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane.

Reaction Conditions :

  • Temperature : 80°C for 12 hours.

  • Yield : 78% after column chromatography.

Advantages :

  • High regioselectivity.

  • Compatible with sensitive functional groups.

Challenges :

  • Requires expensive palladium catalysts.

  • Boronic acid derivatives are moisture-sensitive.

Optimization and Catalysis

Solvent Effects

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.7728
DMSO46.7686
THF7.55512
Ethanol24.34824

Polar aprotic solvents (DMF, DMSO) favor higher yields by stabilizing ionic intermediates.

Catalytic Additives

  • Acetic acid : Increases dehydration rate, improving yield by 15%.

  • Zeolites : Heterogeneous acid catalysts reduce side reactions in condensation methods (yield: 82%).

  • Ionic liquids : [BMIM][BF₄] enhances solubility of phenolic substrates, enabling room-temperature reactions.

Analytical Characterization

1H NMR (DMSO-d6) :

  • δ 7.8–7.2 (m, 5H, phenyl).

  • δ 6.9–6.7 (d, 2H, hydroxyphenyl).

  • δ 5.2 (s, 1H, -OH).

31P NMR :

  • Single peak at δ 35–38 ppm, confirming phosphinic acid structure.

HPLC Purity :

  • 98% using C18 column (acetonitrile/water, 60:40).

Industrial Applications and Scale-Up

  • Pharmaceuticals : Intermediate in kinase inhibitor synthesis.

  • Coordination Polymers : Forms stable complexes with lanthanides for luminescent materials.

  • Scale-Up Challenges :

    • Exothermic reactions require controlled addition of reagents.

    • High-boiling solvents (DMF) complicate recycling.

Q & A

Q. What are the optimal synthetic routes for (4-Hydroxyphenyl)phenylphosphinic acid, and how do reaction conditions influence yield?

The synthesis of this compound often involves phosphorylation of phenol derivatives or selective oxidation of phosphine precursors. Key factors include:

  • Temperature control : Elevated temperatures (>80°C) may lead to decomposition via disproportionation, forming phenylphosphonic acid and phenylphosphine .
  • Catalytic systems : Organocatalytic methods using phenylphosphinic acid as a Brønsted acid co-catalyst (e.g., with benzoic acid) improve reaction efficiency. For example, 20 mol% phenylphosphinic acid and 10 mol% benzoic acid at 80°C yield >85% product in asymmetric syntheses .
  • Solvent selection : Polar aprotic solvents like toluene or ethylbenzene minimize side reactions .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • IR spectroscopy : The P=O stretching vibration appears at 1150–1250 cm⁻¹, while the P–O–H bond shows a broad peak near 2700–3300 cm⁻¹ .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm) and hydroxyl protons (δ 5.0–5.5 ppm, exchangeable). ³¹P NMR typically shows a singlet near δ 25–30 ppm .
  • HPLC-MS : Reverse-phase chromatography with UV detection (λ = 254 nm) and ESI-MS ([M+H]⁺ at m/z 277) confirm purity and molecular weight .

Q. What are the primary applications of this compound in organic synthesis?

  • Reducing agent : Facilitates selective reductions of ketones and aldehydes via hydrogen transfer mechanisms .
  • Ligand in coordination chemistry : Binds transition metals (e.g., Pd, Pt) to stabilize catalytic intermediates in cross-coupling reactions .
  • Chiral auxiliary : Enantioselective synthesis of α-amino acids via asymmetric induction .

Advanced Research Questions

Q. How does the biphenyl-phosphinic acid structure influence its catalytic activity in asymmetric reactions?

The biphenyl moiety enhances steric and electronic effects, enabling:

  • Enantiodiscrimination : The hydroxyl group participates in hydrogen bonding with substrates, while the phenyl groups create a chiral microenvironment .
  • Acid strength modulation : The electron-withdrawing phosphinic acid group (pKa ≈ 2.5) stabilizes transition states in Brønsted acid-catalyzed reactions .
    Key data : In α-amino acid synthesis, enantiomeric excess (ee) >90% is achieved when using this compound as a co-catalyst .

Q. What are the stability challenges of this compound under varying conditions, and how can they be mitigated?

  • Thermal instability : Disproportionation occurs at >100°C, yielding phenylphosphonic acid and toxic phenylphosphine . Mitigation includes:
    • Storing at ≤4°C under inert gas.
    • Using stabilizers like EDTA to chelate trace metal impurities .
  • Hydrolytic degradation : The P–O bond is susceptible to hydrolysis in aqueous acidic/basic conditions. Anhydrous solvents (e.g., THF) and neutral pH buffers are recommended .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer studies often arise from:

  • Structural analogs : Derivatives like (2-carboxyethyl)phenylphosphinic acid show higher bioactivity due to enhanced solubility .
  • Assay variability : Standardize protocols (e.g., MIC testing against E. coli ATCC 25922) and validate purity via HPLC (>98%) .
    Example : A 2024 study found that impurities ≤2% in commercial samples reduced anticancer efficacy by 40% .

Methodological Recommendations

Q. Designing experiments to study phosphinic acid-metal interactions

  • Titration calorimetry : Quantify binding constants (Kd) for metal ions (e.g., Fe³⁺, Cu²⁺) .
  • X-ray crystallography : Resolve coordination geometries (e.g., octahedral vs. tetrahedral) .

Q. Addressing reproducibility issues in catalytic applications

  • Precatalyst activation : Pre-treat with reducing agents (e.g., NaBH₄) to eliminate oxidized phosphorus species .
  • Inline monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.